Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a nitrile group at the third position. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been identified as a potent antimicrobial agent . The primary targets of this compound are various types of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . These bacteria are responsible for a range of infections in humans, and the ability of this compound to inhibit their growth makes it a valuable tool in the fight against bacterial diseases.
Biochemical Pathways
By disrupting these pathways, this compound prevents the bacteria from growing and dividing, ultimately leading to their death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By targeting and disrupting essential bacterial processes, this compound prevents the bacteria from proliferating. This can help to control the spread of bacterial infections and reduce the severity of symptoms in infected individuals.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain conditions, such as temperature and pH, can impact the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with this compound and affect its antimicrobial action. Understanding these environmental influences is crucial for optimizing the use of this compound in antimicrobial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedures .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies that ensure high purity and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process typically includes steps such as cyclocondensation, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, while reduction can yield pyrazolo[1,5-a]pyrimidine-3-methylamine .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antimicrobial, antitumor, and anti-inflammatory agent
Industry: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Comparison with Similar Compounds
Zaleplon: A sedative/hypnotic drug with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a pyrazolo[1,5-a]pyrimidine structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its nitrile group at the third position, which can participate in various chemical reactions, enhancing its versatility in drug design and development. Its ability to interact with multiple molecular targets also sets it apart from other similar compounds .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHORVAOECWFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356058 | |
Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25939-87-1 | |
Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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